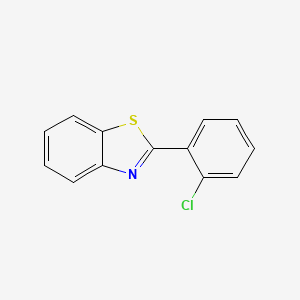

2-(2-Chlorophenyl)-1,3-benzothiazole

描述

Historical Perspectives and Significance of the Benzothiazole (B30560) Scaffold in Chemical Research

The benzothiazole framework is a cornerstone in the development of therapeutic agents and other functional molecules. tandfonline.com Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govresearchgate.netmdpi.combenthamdirect.com This wide range of activities has cemented the benzothiazole scaffold as a crucial component in drug discovery and medicinal chemistry. benthamscience.commdpi.com

Historically, research has demonstrated that modifications to the benzothiazole ring system can lead to compounds with significant therapeutic potential. researchgate.net The 2-position of the benzothiazole ring has been identified as a particularly active site for substitution, making 2-arylbenzothiazoles a highly felicitous class of compounds for pharmaceutical chemistry. nih.govresearchgate.netproquest.com The synthetic accessibility of these compounds further enhances their appeal to researchers. nih.gov Over the years, numerous synthetic methodologies have been developed, ranging from traditional condensation reactions to modern, greener approaches, reflecting the enduring importance of this heterocyclic system. researchgate.netnih.gov

The significance of the benzothiazole scaffold extends beyond medicine into materials science, where its derivatives are investigated for applications as dyes and optically active materials. mdpi.com This diverse utility underscores the fundamental importance of the benzothiazole structure in chemical research.

Rationale for Academic Investigation of 2-(2-Chlorophenyl)-1,3-benzothiazole

The academic pursuit of specific 2-arylbenzothiazole derivatives, such as this compound, is driven by the principles of structure-activity relationships (SAR). SAR studies explore how the chemical structure of a compound influences its biological activity. The introduction of a substituted phenyl group at the 2-position can dramatically alter the compound's properties. pharmacyjournal.in

The rationale for investigating this compound specifically includes:

Exploring Halogen Substitution: The presence and position of a halogen, such as chlorine, on the phenyl ring can significantly impact a molecule's lipophilicity, electronic properties, and steric profile. These changes can, in turn, affect how the molecule interacts with biological targets. Research into halogenated benzothiazoles aims to understand these effects to design more potent and selective agents. pharmacyjournal.inorganic-chemistry.org

Antimicrobial Potential: Studies have been conducted to synthesize and screen various 2-(substituted-phenyl)benzothiazoles for biological activity. In one such study, this compound was synthesized and showed significant antibacterial activity, warranting further investigation into its mechanism of action and spectrum of activity. researchgate.net

Synthetic Methodology: The synthesis of 2-arylbenzothiazoles can be influenced by the nature of the substituents. For instance, one study noted that the synthesis of 2-(2-chlorophenyl)benzo[d]thiazole resulted in a lower yield compared to other halogen-substituted derivatives under specific reaction conditions. mdpi.com Such findings prompt further academic inquiry to optimize reaction pathways and understand the electronic and steric effects of substituents on the reaction's efficiency.

The investigation of this specific compound contributes to the broader understanding of how subtle structural modifications within the 2-arylbenzothiazole class influence their chemical behavior and biological potential.

Overview of Current Research Landscape and Outstanding Scholarly Questions

The current research landscape for 2-arylbenzothiazoles is dynamic and expansive. A primary focus remains on the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov Recent trends emphasize the development of more efficient and environmentally friendly synthetic methods, aligning with the principles of green chemistry. researchgate.netorganic-chemistry.org This includes the use of novel catalysts, microwave-assisted synthesis, and one-pot reactions to improve yields and reduce waste. mdpi.commdpi.com

Key areas of contemporary research include:

Anticancer Agents: Substituted 2-arylbenzothiazoles are a major focus in oncology research, with some derivatives showing potent and selective antitumor activity. nih.govnih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, there is a continuous search for new antimicrobial compounds. 2-Arylbenzothiazoles are actively being explored for their potential as antibacterial and antifungal agents. nih.gov

Diagnostic Tools: Certain 2-arylbenzothiazole derivatives have been investigated for their fluorescent properties and their ability to bind to specific biological targets, such as amyloid plaques in Alzheimer's disease, making them potential diagnostic agents. nih.govnih.gov

Despite significant progress, several scholarly questions remain outstanding:

What are the precise mechanisms of action for the diverse biological activities observed in 2-arylbenzothiazole derivatives?

How can synthetic strategies be further optimized to achieve higher yields and greater structural diversity in a more sustainable manner?

Can computational modeling and predictive studies accelerate the discovery of 2-arylbenzothiazoles with specific, targeted therapeutic or diagnostic functions?

What is the full potential of this scaffold in materials science, beyond its well-documented biological applications?

Continued research into specific compounds like this compound is crucial for addressing these questions and unlocking the full potential of this versatile chemical scaffold.

Research Findings on 2-(Substituted-phenyl)benzothiazoles

| Compound ID | Substitution | Reported Biological Activity | Reference |

| 1b | 2-(2-Chlorophenyl) | Significant antibacterial activity | researchgate.net |

| 1a | 2-Phenyl | Significant antibacterial and antifungal activities | researchgate.net |

| 1c | 2-(3-Chlorophenyl) | Significant antibacterial activity | researchgate.net |

| 1e | 2-(4-Hydroxyphenyl) | Significant antibacterial, antifungal, and cytotoxic activities | researchgate.net |

| 1g | 2-(4-Methoxyphenyl) | Significant cytotoxic activity | researchgate.net |

| 1h | 2-(4-Dimethylaminophenyl) | Significant antibacterial activity | researchgate.net |

| 1i | 2-(2,3,4-Trimethoxyphenyl) | Significant antibacterial and cytotoxic activities | researchgate.net |

属性

IUPAC Name |

2-(2-chlorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYZTLUBKLUONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211749 | |

| Record name | Benzothiazole, 2-(o-chlorophenyl)- (6CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-46-1 | |

| Record name | 2-(2-Chlorophenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(o-chlorophenyl)- (6CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 2 Chlorophenyl 1,3 Benzothiazole

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For benzothiazole (B30560) derivatives, characteristic peaks corresponding to C-H, C=N, C=C, and C-S stretching and bending vibrations are typically observed. researchgate.net

The FT-IR spectrum of 2-(2-chlorophenyl)-1,3-benzothiazole would be expected to show aromatic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring typically appears around 1640 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The presence of the chlorophenyl group would introduce a C-Cl stretching vibration, typically observed in the fingerprint region.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch (Thiazole) | ~1640 |

| Aromatic C=C Stretch | 1600-1450 |

| C-H Bending | 868-814 |

| C-Cl Stretch | < 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the benzothiazole ring system and the chlorophenyl ring will exhibit distinct chemical shifts and coupling patterns based on their electronic environments and proximity to neighboring protons. For similar 2-arylbenzothiazole structures, the protons on the benzothiazole moiety often appear as a set of multiplets, while the protons on the substituted phenyl ring will show patterns influenced by the chloro substituent. rsc.orgmdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzothiazole Protons | 7.3 - 8.1 | Multiplet |

| Chlorophenyl Protons | 7.4 - 8.0 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the aromatic rings of this compound are expected to resonate in the range of 110-155 ppm. The carbon atom of the C=N bond in the thiazole ring (C2) is typically observed at a lower field, often above 160 ppm. mdpi.com The carbon atom attached to the chlorine atom in the phenyl ring will also have a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (C=N) | > 160 |

| Aromatic Carbons (Benzothiazole) | 120 - 155 |

| Aromatic Carbons (Chlorophenyl) | 125 - 140 |

| Carbon bonded to Chlorine | ~130-135 |

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₈ClNS), the expected monoisotopic mass is approximately 245.0066 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The fragmentation pattern in mass spectrometry is influenced by the stability of the resulting ions. chemguide.co.uk Aromatic systems like benzothiazole are generally stable, leading to a prominent molecular ion peak. libretexts.org Fragmentation may occur through the cleavage of the bond between the benzothiazole and chlorophenyl rings, or through the loss of the chlorine atom or other small neutral molecules. chemguide.co.ukraco.cat The presence of chlorine's isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments. libretexts.org

Electronic Absorption and Emission Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit absorption bands in the UV region. nih.govresearchgate.net For 2-arylbenzothiazoles, absorption maxima are often observed around 300-350 nm, corresponding to π-π* transitions within the conjugated aromatic system. researchgate.net The specific wavelength of maximum absorption (λ_max) can be influenced by the substituent on the phenyl ring and the solvent used. nih.gov

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

In related benzothiazole structures, this dihedral angle can vary significantly. For instance, in ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] nih.govadvancechemjournal.combenzothiazole-3-carboxylate, the dihedral angle between the benzothiazole fused ring system and the chlorobenzene (B131634) ring is a substantial 89.62(12)°. nih.gov Conversely, in derivatives of 2-(2′-aminophenyl)benzothiazole, the structure is nearly planar, with the angle between the benzothiazole and phenyl rings ranging from 3.0° to 5.4°. mdpi.comnih.gov For other substituted derivatives, this angle can be as large as 20°. mdpi.comnih.gov

Computational studies on similar 2-phenylbenzothiazole (B1203474) derivatives have performed molecular geometry scans to identify stable conformers by systematically varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com Such analyses typically reveal the most energetically favorable conformations, which are often found at specific rotational angles, such as 0° and 180°. mdpi.com While a specific experimental crystal structure for this compound is not publicly available, these related studies suggest that the molecule likely adopts a non-planar conformation, with a notable twist between the two ring systems.

Table 1: Comparative Dihedral Angles in Benzothiazole Derivatives

| Compound | Dihedral Angle (°) between Benzothiazole and Phenyl/Chlorophenyl Ring | Reference |

| Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] nih.govadvancechemjournal.combenzothiazole-3-carboxylate | 89.62(12) | nih.gov |

| 2-(2′-aminophenyl)benzothiazole | 4.1–5.4 | mdpi.comnih.gov |

| 2-(2′-amino-5′-methylphenyl)benzothiazole | 3.0 | mdpi.comnih.gov |

| 2-(2′-(N-methyl)aminophenyl)benzothiazole | 3.1–3.5 | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of Intramolecular Hydrogen Bonding and Hypervalent Contacts

Intramolecular interactions play a crucial role in stabilizing the conformation of a molecule. In the case of this compound, the potential for conventional intramolecular hydrogen bonding is limited due to the absence of suitable donor and acceptor groups in close proximity.

However, in closely related compounds such as 2-(2′-aminophenyl)benzothiazole, a distinct intramolecular hydrogen bond is observed between the amino group and the nitrogen atom of the benzothiazole ring (N2′–H···N3), with a bond length ranging from 2.68 to 2.75 Å. mdpi.comnih.gov This interaction is a key factor in maintaining the near-planar structure of these molecules. The presence and strength of such hydrogen bonds can be influenced by substituents on the amino group. mdpi.comnih.gov

Characterization of Intermolecular Interactions (e.g., C-H···O, N-H···N, π···π Stacking)

π-π Stacking: A prevalent interaction in aromatic systems is π-π stacking, where the electron-rich π systems of adjacent rings interact. In the crystal structure of ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b] nih.govadvancechemjournal.combenzothiazole-3-carboxylate, weak aromatic π-π stacking interactions are observed between the phenyl and pyrimidine (B1678525) rings, with a centroid-centroid separation of 3.666(2) Å. nih.gov Similar interactions are expected to play a role in the crystal packing of this compound, involving both the benzothiazole and chlorophenyl rings.

Hydrogen Bonding: Although the title compound is not a strong hydrogen bond donor, the aromatic C-H groups can act as weak donors. In the crystal structure of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, the crystal structure consists of dimeric units generated by C—H···N hydrogen bonds, which are further linked by C—H···O and C—H···π interactions, leading to a three-dimensional network. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile. In the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo mdpi.comuni.luthiazolo[3,2-a]pyridine-4-carboxamide, the three-dimensional packing involves one N⋯Cl halogen bond. nih.gov

Supramolecular Assembly and Crystal Packing Influences

In many benzothiazole derivatives, these interactions lead to the formation of well-defined motifs such as dimers, chains, or more complex three-dimensional networks. For instance, in {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone, dimeric units formed through C—H···N hydrogen bonds are the fundamental building blocks of the supramolecular structure. nih.gov The presence of multiple interaction types, including π-π stacking and other weak hydrogen bonds, contributes to a robust and intricate crystal lattice.

The specific substitution pattern on the benzothiazole and phenyl rings significantly influences the nature and directionality of these intermolecular interactions, thereby dictating the final crystal packing. The ortho-chloro substituent in this compound is expected to exert a notable steric and electronic influence on the supramolecular assembly, potentially leading to unique packing arrangements compared to its isomers or other substituted analogs.

Computational and Theoretical Investigations of 2 2 Chlorophenyl 1,3 Benzothiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of complex organic molecules. For derivatives of benzothiazole (B30560), DFT calculations, often employing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with various basis sets, have been instrumental in providing a theoretical framework to understand their behavior at a molecular level. mdpi.comscirp.org These computational methods allow for the exploration of various molecular facets, from optimized geometries to the prediction of spectroscopic and thermodynamic properties.

Optimized Geometries and Molecular Parameters

The foundational step in the computational analysis of 2-(2-Chlorophenyl)-1,3-benzothiazole involves the optimization of its molecular geometry to determine the most stable three-dimensional arrangement of its atoms. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

For related 2-substituted benzothiazole derivatives, studies have shown that the planarity between the benzothiazole ring and the substituted phenyl ring is a key conformational feature. mdpi.com In the case of this compound, the presence of the chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, which can lead to a non-planar conformation where the phenyl ring is twisted relative to the benzothiazole moiety. This twisting is a critical factor influencing the electronic and photophysical properties of the molecule.

| Bond | Typical Range (Å) | Description |

|---|---|---|

| C-C (Benzene) | 1.39 - 1.41 | Aromatic carbon-carbon bonds within the benzene (B151609) rings. |

| C-N | 1.38 - 1.40 | Carbon-nitrogen bond within the thiazole (B1198619) ring. |

| C-S | 1.75 - 1.77 | Carbon-sulfur bond within the thiazole ring. |

| C-Cl | ~1.74 | Carbon-chlorine bond on the phenyl ring. |

| Angle | Typical Range (°) | Description |

|---|---|---|

| C-C-C (Benzene) | 119 - 121 | Internal bond angles of the benzene rings. |

| C-N-C | ~109 | Bond angle around the nitrogen atom in the thiazole ring. |

| C-S-C | ~90 | Bond angle around the sulfur atom in the thiazole ring. |

Note: The data in the tables above are typical ranges derived from computational studies on similar benzothiazole derivatives and serve as an illustrative representation.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity and a greater propensity for intramolecular charge transfer. mdpi.comscirp.org

In 2-aryl-benzothiazole systems, the HOMO is typically delocalized over the entire molecule, while the LUMO is often localized on the benzothiazole moiety. researchgate.net The substitution on the phenyl ring can significantly influence the energies of these orbitals and, consequently, the energy gap. For a related compound, 2-(4-chlorophenyl)-1,3-benzothiazole, a HOMO-LUMO energy gap of 4.62 eV has been reported. mdpi.com It is expected that the ortho-chloro substitution in this compound would also result in a comparable, though slightly different, energy gap due to the altered electronic and steric environment.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.83 |

| Energy Gap (ΔE) | 4.62 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. scirp.orgasianpubs.org The MESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For benzothiazole derivatives, the MESP analysis generally reveals that the nitrogen atom of the thiazole ring is a region of high negative potential, making it a likely site for protonation and interaction with electrophiles. asianpubs.org Conversely, the hydrogen atoms of the aromatic rings typically exhibit positive potential. In this compound, the electronegative chlorine atom would also contribute to the electrostatic potential landscape, influencing the reactivity of the adjacent regions of the phenyl ring.

Thermodynamic Properties and Conformational Analysis

Quantum chemical calculations can predict various thermodynamic properties of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. researchgate.net These parameters are crucial for understanding the stability and behavior of the compound under various thermal conditions.

Conformational analysis, which involves studying the energy of the molecule as a function of the rotation around single bonds, is also a key aspect of theoretical investigations. For this compound, a critical conformational parameter is the dihedral angle between the benzothiazole and the 2-chlorophenyl rings. Due to the steric clash between the ortho-chlorine atom and the atoms of the benzothiazole ring, the molecule is expected to adopt a non-planar conformation in its lowest energy state. This twist angle is a result of the balance between steric repulsion and the electronic effects that favor planarity for extended conjugation.

| Property | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 105.3 |

| Thermal energy (kcal/mol) | 112.5 |

| Molar heat capacity at constant volume (cal/mol·K) | 55.8 |

| Entropy (cal/mol·K) | 108.2 |

Note: The data in this table are illustrative and based on calculations for similar heterocyclic compounds.

Prediction of Spectroscopic Features (e.g., Vibrational Frequencies)

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. nih.govresearchgate.net By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. These theoretical predictions are invaluable for confirming the structure of a synthesized compound and for understanding its intramolecular dynamics.

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the benzothiazole and chlorophenyl moieties. Key vibrational modes would include the C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and the C-Cl stretching vibration. mdpi.com

| Vibrational Mode | Predicted Frequency Range (cm-1) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-S Stretch (Thiazole) | 800 - 700 |

| C-Cl Stretch | 750 - 650 |

Note: The frequency ranges are typical for the assigned vibrational modes and are based on DFT calculations for related compounds.

Studies on Polarizability and Hyperpolarizability

The polarizability and hyperpolarizability of a molecule describe its response to an external electric field and are fundamental to its nonlinear optical (NLO) properties. researchgate.net Molecules with large hyperpolarizability values are of significant interest for applications in optoelectronics and photonics. Computational methods provide a direct way to calculate these properties.

| Property | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 2.5 x 10-23 esu |

| First Hyperpolarizability (β) | 153.51 |

Note: The values presented are for a para-methoxy substituted benzothiazole and are provided for illustrative purposes.

Molecular Docking and Simulation Studies for Target Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on analogous 2-arylbenzothiazole derivatives provides significant insights into their potential interactions with various biological targets. These studies collectively suggest that the 2-arylbenzothiazole scaffold is a versatile pharmacophore capable of interacting with a range of enzymes, often within their ATP-binding pockets.

One area of investigation for 2-arylbenzothiazole derivatives has been their potential as antimicrobial agents through the inhibition of bacterial enzymes. For instance, molecular docking studies on a series of 2-arylbenzothiazoles have identified E. coli DNA gyrase B as a potential target. These studies revealed that the compounds could fit into the ATP-binding site of the enzyme, with key interactions involving amino acid residues like Asp73 and Gly77. nih.gov Another study focused on dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. Docking simulations showed that benzothiazole derivatives could bind within the PABA pocket of DHPS, forming arene-H interactions with residues such as Lys220. nih.gov

In the context of anticancer research, kinases are a major class of targets for benzothiazole derivatives. Molecular dynamics simulations have been performed on benzothiazole inhibitors of phosphatidylinositol 3-kinase α (PI3Kα), a key enzyme in cell signaling pathways often dysregulated in cancer. These simulations helped to elucidate the probable binding modes within the ATP binding pocket and identified key structural features responsible for inhibitory activity. tcmsp-e.com The studies highlighted the importance of hydrophobic and aromatic groups on one part of the molecule and the potential for hydrogen bonding interactions with the protein target. tcmsp-e.com Similarly, other research has explored the interactions of benzothiazole-thiazole hybrids with the p56lck tyrosine kinase, another important target in cancer therapy. biointerfaceresearch.com

Furthermore, docking studies have been employed to understand the antifungal activity of benzothiazole derivatives, with targets including lipid transfer proteins like sec14p from S. cerevisiae. mdpi.com These computational approaches are instrumental in rationalizing the observed biological activities and guiding the design of more potent and selective inhibitors based on the 2-arylbenzothiazole scaffold.

Table 1: Summary of Molecular Docking and Simulation Studies on 2-Arylbenzothiazole Derivatives| Target Enzyme/Protein | Organism/Disease Context | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| DNA Gyrase B | E. coli (Antibacterial) | Asp73, Gly77 | Hydrogen Bonding | nih.gov |

| Dihydropteroate Synthase (DHPS) | Bacterial (Antimicrobial) | Lys220 | Arene-H Interactions | nih.gov |

| Phosphatidylinositol 3-kinase α (PI3Kα) | Cancer | Not specified | Hydrophobic, Hydrogen Bonding | tcmsp-e.com |

| p56lck Tyrosine Kinase | Cancer | Not specified | Not specified | biointerfaceresearch.com |

| Lipid Transfer Protein (sec14p) | S. cerevisiae (Antifungal) | Not specified | Not specified | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR/GQSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Group-based QSAR (GQSAR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity. These models are essential for predicting the activity of new compounds and for understanding the physicochemical properties that govern their potency.

A GQSAR analysis was performed on a series of 41 benzothiazole derivatives to develop potent anticancer compounds. chula.ac.th In this study, the benzothiazole scaffold was divided into two fragments (R1 and R2), where R1 represented the substituent at the 2-position (such as the 2-chlorophenyl group) and R2 represented substituents on the benzene ring of the benzothiazole core. Several models were generated using multiple linear regression. One statistically significant model (Model A) showed a high correlation coefficient (r² = 0.81) and predictive ability (pred_r² = 0.70). chula.ac.th This model indicated that descriptors related to electronic properties (R1-DeltaEpsilonC) and hydrophilicity (R1-XKHydrophilicArea) at the R1 position, along with the chain count at the R2 position, were critical for activity. chula.ac.th

Another GQSAR model (Model C) from the same study also provided valuable insights, with an r² of 0.74 and a pred_r² of 0.71. chula.ac.th The equation for this model was: pEC50 = 0.0012 + 0.4120 * R1-OxygensCount – 1.2344 * R1-XcompDipole – 11.2324 * R2-XAAverageHydrophilicity chula.ac.th

This model suggests that for the R1 substituent (the 2-chlorophenyl group in this case), the dipole moment component (R1-XcompDipole) has a negative correlation with anticancer activity, while the number of oxygen atoms has a positive correlation. The model also indicates that reducing the average hydrophilicity at the R2 position (the benzothiazole ring itself) could improve biological activity. chula.ac.th

A separate 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method on a different series of benzothiazole derivatives also yielded a robust model (r² = 0.976) for predicting anticancer activity. aip.org The CoMFA results suggested that the electrostatic field is a major contributor to the model. Specifically, incorporating an electron-withdrawing group, such as the chlorine atom in this compound, could increase the positive charges on adjacent atoms, which was predicted to enhance the compound's activity. aip.org The model also highlighted the importance of the substituent's volume, indicating that an appropriate size is advantageous for improving potency. aip.org

These QSAR studies collectively underscore the importance of electronic and steric/hydrophobic properties of the substituent at the 2-position of the benzothiazole ring for determining biological activity, providing a framework for the rational design of new, more potent derivatives. chula.ac.thaip.org

Table 2: Summary of QSAR/GQSAR Models for Benzothiazole Derivatives| Model Type | Biological Activity | Key Statistical Parameters | Important Descriptor Types | Interpretation/Findings | Reference |

|---|---|---|---|---|---|

| GQSAR (Model A) | Anticancer | r² = 0.81, q² = 0.75, pred_r² = 0.70 | Electronic, Hydrophilic Area | Electronic and hydrophilic properties at the 2-position are critical for activity. | chula.ac.th |

| GQSAR (Model C) | Anticancer | r² = 0.74, q² = 0.62, pred_r² = 0.71 | Dipole Moment, Atom Count, Hydrophilicity | A lower dipole moment component at the 2-position and lower hydrophilicity on the core ring may enhance activity. | chula.ac.th |

| 3D-QSAR (CoMFA) | Anticancer | r² = 0.976, q² = 0.642 | Steric Fields, Electrostatic Fields | Electron-withdrawing groups and appropriate volume at the substituent position can improve activity. | aip.org |

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl 1,3 Benzothiazole Derivatives

Influence of Chlorine Atom Position and Substituent Effects on the Chlorophenyl Moiety

The position of the chlorine atom on the 2-phenyl ring is a critical determinant of biological activity. While the parent compound of this article is the 2-chloro (ortho) isomer, its activity profile is often compared with the 3-chloro (meta) and 4-chloro (para) analogs.

Research indicates that halogen substitution, in general, enhances the cytotoxic and antimicrobial properties of 2-phenylbenzothiazoles. For instance, a study evaluating antibacterial activity showed that 2-(2-chlorophenyl)benzothiazole and 2-(3-chlorophenyl)benzothiazole exhibited significant effects. researchgate.net The 4-chloro isomer, 2-(4-chlorophenyl)benzothiazole, has also been identified as a potent inducer of the cytochrome P450 1A1 enzyme, an activity not observed to the same extent in analogs with different substituents like a 4-formyl group. nih.gov This highlights that the electronic properties of the substituent at the para-position are crucial.

The introduction of additional substituents on the chlorophenyl moiety further modulates activity. For example, di-substituted phenyl rings, such as a 2,4-dichloro configuration, have been shown to confer potent antimicrobial properties in related heterocyclic systems. researchgate.net The presence of electron-withdrawing groups, such as a nitro group, alongside a chlorine atom can also enhance activity. In one series, a compound bearing a 2-chloro-4-fluorophenyl moiety was synthesized and evaluated as a dual enzyme inhibitor, demonstrating that multiple halogen substitutions are well-tolerated and can fine-tune potency. nih.gov

Impact of Substitutions on the Benzothiazole (B30560) Heterocycle (Positions 2, 4, 5, 6, 7)

Modifications to the benzothiazole ring system itself offer another avenue for tuning biological activity. Positions 4, 5, 6, and 7 are common sites for substitution, each influencing the molecule's properties differently. researchgate.net

Position 4: Substitution at this position appears critical for certain activities. researchgate.net For instance, introducing a methoxy (B1213986) group (-OCH3) at position 4 has been linked to increased antibacterial activity, whereas a chloro group (-Cl) at the same position boosted antifungal activity. researchgate.net

Position 6: This position has been extensively studied. The presence of electron-donating groups like hydroxyl (-OH), methoxy (-OCH3), or methyl (-CH3) can enhance potency. researchgate.net Specifically, a 6-methoxy group has been found to be important for potent cytotoxic activity in anticancer studies. researchgate.net Conversely, electron-withdrawing groups can also be beneficial; a 6-chloro substituent was part of a novel benzothiazole derivative that exhibited significant anticancer and anti-inflammatory effects. nih.gov Furthermore, the introduction of an amino group at C-6 was found to be essential for antiproliferative and antioxidant activities in certain 2-arylbenzothiazole derivatives. researchgate.net

Position 7: While less commonly reported, substitution at the 7-position can also influence activity. Studies on fluorinated 2-(4-aminophenyl)benzothiazoles have involved the synthesis of 7-fluoro regioisomers, indicating this position's role in modulating the physicochemical properties and biological action of the scaffold. bohrium.comresearchgate.net

Electronic and Steric Factors Governing Biological Activity Modulations

The biological activity of 2-(2-chlorophenyl)-1,3-benzothiazole derivatives is governed by a delicate interplay of electronic and steric factors.

Electronic Factors: The electronic nature of substituents on both the phenyl and benzothiazole rings plays a pivotal role. The chlorine atom at the ortho position of the phenyl ring is strongly electron-withdrawing, which can influence the molecule's ability to participate in hydrogen bonding or π-π stacking interactions with target biomolecules. Studies have frequently shown that compounds with electron-withdrawing groups (halogens, -NO2) exhibit greater activity than their unsubstituted or electron-donated counterparts. For example, in one study, the introduction of strongly electron-withdrawing nitro (-NO2) and cyano (-CN) groups onto the 2-aryl ring was found to improve antioxidant activity. asianpubs.org However, this is not a universal rule, as electron-donating groups like -OH and -OCH3 have also been shown to increase antibacterial and anticancer activity, respectively, suggesting that the optimal electronic properties depend on the specific biological target. nih.gov

Steric Factors: Steric hindrance, particularly from the ortho-chloro substituent, significantly impacts the molecule's conformation. The presence of a group at the ortho position can force the phenyl ring to twist out of plane with the benzothiazole system. wikipedia.org This twisting can affect how the molecule fits into a receptor's binding site. researchgate.net While potentially hindering some interactions, this conformational constraint can also lock the molecule into a more active conformation for other targets. The size of substituents on the benzothiazole ring is also important. For example, bulky groups could sterically block access to the active site of an enzyme, thereby reducing activity. The choice of smaller atoms like fluorine over larger ones like bromine or iodine is sometimes made to minimize steric clashes while retaining beneficial electronic properties. bohrium.com

Comparative SAR with Non-Chlorinated, Other Halogenated, and Analogous Substituents

To fully understand the role of the 2-chloro substituent, it is useful to compare its effects with those of other groups at the same position.

Non-Chlorinated Analog: The parent compound, 2-phenylbenzothiazole (B1203474), often serves as a baseline for activity. In a study of antibacterial agents, both 2-phenylbenzothiazole and its 2-chloro derivative showed significant activity, suggesting that while the core scaffold is active, the chloro group modifies this potency. researchgate.net The addition of the halogen generally increases lipophilicity, which can enhance cell membrane permeability and, consequently, biological activity.

Other Halogenated Analogs: The type of halogen at the ortho-position matters. Fluorine, being the smallest and most electronegative halogen, can form strong hydrogen bonds and is often used to block metabolic oxidation. bohrium.com Bromine and iodine are larger and more polarizable. In a series of 2-(4-amino-3-substituted-phenyl)benzothiazoles, the 3-chloro, 3-bromo, and 3-methyl analogs all showed potent and selective inhibition of certain cancer cell lines, with the chloro and bromo derivatives demonstrating significant in vivo tumor growth inhibition. This indicates that different halogens can confer high potency, though the optimal choice may vary depending on the target.

Analogous Substituents: Comparing the ortho-chloro group with other substituents provides further insight. An ortho-methyl group, which is of similar size but has different electronic properties (electron-donating), also produced a highly potent anticancer agent in the aforementioned study. This suggests that for that specific target, steric bulk at the 3'-position (equivalent to an ortho-substituent relative to the benzothiazole link) was a key factor for high potency, perhaps more so than the electronic effect alone. In contrast, studies on dual sEH/FAAH inhibitors found that ortho-substituents like fluoro, chloro, and bromo all yielded potent inhibitors, while moving these groups to the meta or para positions led to a loss of activity. mdpi.com This reinforces the critical importance of the substitution pattern on the phenyl ring for biological activity.

Mechanistic Studies of Biological Activity in Vitro of 2 2 Chlorophenyl 1,3 Benzothiazole Derivatives

In Vitro Anticancer and Antiproliferative Activity Mechanisms

Derivatives of the benzothiazole (B30560) scaffold have demonstrated significant potential as anticancer agents, operating through multiple mechanisms including the inhibition of key molecular targets, modulation of cellular processes, and direct cytotoxic effects on various cancer cell lines.

Benzothiazole derivatives have been identified as potent inhibitors of several protein kinases crucial for tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAF kinase. nih.govmdpi.com The oncogenic BRAFV600E mutation plays a role in increasing constitutive kinase activity, which in turn induces the production of VEGF and activates its receptor, VEGFR-2. nih.gov

Researchers have designed and synthesized novel 2-amino-benzothiazole derivatives intended to act as dual inhibitors of VEGFR-2 and BRAF. nih.govmdpi.com For instance, a series of 2-amino-benzothiazole hybrids linked to thiazolidine-2,4-dione showed promising results. Compound 4a from this series was the most potent, with an IC50 of 3.84 µM against the MCF-7 cell line. tandfonline.com In another study, 2-aminobenzothiazole-thiazolidinedione hybrids were introduced as new VEGFR-2 inhibitors with IC50 values ranging from 150-210 nM. semanticscholar.org

One compound containing a 2-phenylbenzothiazole (B1203474) moiety demonstrated strong inhibitory effects against multiple kinases, with IC50 values of 0.17 µM, 0.19 µM, and 0.08 µM against VEGFR-2, FGFR-1, and PDGFR-β, respectively. nih.govmdpi.com This compound achieved an 83% inhibitory effect on VEGFR-2 in MCF-7 cells. nih.govmdpi.com The design strategy for these molecules often involves using the benzothiazole core as a replacement for the central phenyl ring or picolinamide (B142947) hinge binder found in established multi-kinase inhibitors like sorafenib. nih.govmdpi.com

Table 1: In Vitro Kinase Inhibition by Benzothiazole Derivatives

| Compound Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 2-Phenylbenzothiazole Derivative | VEGFR-2 | 0.17 µM | nih.govmdpi.com |

| 2-Phenylbenzothiazole Derivative | FGFR-1 | 0.19 µM | nih.govmdpi.com |

| 2-Phenylbenzothiazole Derivative | PDGFR-β | 0.08 µM | nih.govmdpi.com |

| 2-Aminobenzothiazole-pyrazoles | VEGFR-2 | 97 nM | semanticscholar.org |

| 2-Aminobenzothiazole-thiazolidinedione | VEGFR-2 | 150-210 nM | semanticscholar.org |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their abnormal activity is linked to several diseases. nih.gov Certain CA isoforms are considered therapeutic targets. nih.gov Novel amino acid-benzothiazole conjugates have been synthesized and evaluated for their CA inhibitory properties against four human (h) isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.gov These compounds demonstrated effective inhibition, particularly against hCA V and hCA II, with Ki (inhibition constant) values in the micromolar range, from 2.9 to 88.1 µM. nih.gov

Another study focused on benzothiazole-6-sulphonamides incorporating a cyclic guanidine (B92328) structure. nih.gov These derivatives were tested against brain-associated isoforms hCA I, II, IV, and VII. While some derivatives were inactive, others showed potent and selective inhibition of hCA II and hCA VII, with Ki values in the low nanomolar to micromolar range. nih.gov The most effective hCA II inhibitor in this series, compound 6a , featured an unsubstituted imidazoline (B1206853) ring and had a Ki of 37.6 nM. nih.gov

Table 2: In Vitro Carbonic Anhydrase Inhibition by Benzothiazole Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Amino acid-benzothiazole conjugates | hCA II, hCA V | 2.9 - 88.1 µM | nih.gov |

| Imidazoline-incorporated sulphonamides (6a-c) | hCA II | 37.6 - 65.6 nM | nih.gov |

| Imidazoline-incorporated sulphonamides (6a-c) | hCA VII | 10.9 - 13.9 nM | nih.gov |

| Benzimidazoline-substituted derivatives (7a-c) | hCA II | 84.0 - 577.6 nM | nih.gov |

| Benzimidazoline-substituted derivatives (7a-c) | hCA VII | 13.1 - 18.2 nM | nih.gov |

The cytotoxic and antiproliferative effects of 2-(2-Chlorophenyl)-1,3-benzothiazole derivatives have been extensively documented across a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Numerous studies have reported the potent activity of benzothiazole derivatives against the MCF-7 cell line. nih.govnih.gov One study synthesized a series of derivatives where four compounds (4 , 5c , 5d , and 6b ) exhibited greater potency than the reference drug cisplatin, with IC50 values of 8.64, 7.39, 7.56, and 5.15 μM, respectively, compared to 13.33 μM for cisplatin. nih.gov The mechanism for this activity was linked to the regulation of free radical production, leading to tumor cell death. nih.gov Another series of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole (B1194373) derivatives also showed potent cytotoxic effects, with the most active compound having an IC50 of 1.8 µM/mL. ekb.eg

HepG-2 (Hepatocellular Carcinoma): Benzothiazole derivatives have shown significant antiproliferative and cytotoxic properties against HepG-2 cells. tandfonline.comnih.govnih.gov In one investigation, two 2-substituted benzothiazole derivatives displayed IC50 values of 56.98 µM and 59.17 µM after 24 hours, and 38.54 µM and 29.63 µM after 48 hours. nih.gov These compounds were found to induce apoptosis, mediated by mitochondrial membrane potential loss, and suppress cell migration. nih.gov Other studies have also demonstrated that benzimidazole (B57391) and benzothiazole derivatives can provoke cytotoxicity and induce apoptosis in HepG2 cells, partly through the activation of caspase-3. nih.gov

HCT-116 (Colorectal Carcinoma): The HCT-116 cell line has also been shown to be sensitive to benzothiazole compounds. tandfonline.comnih.gov A novel benzothiazole derivative (BTD) induced apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, with an IC50 of 6.48 µM in HCT116 cells. nih.gov The treatment led to the activation of cleaved caspase-9 and caspase-3. nih.gov Another study found that a specific chalcone (B49325) derivative, AC-13 , exhibited maximum cytotoxicity against HCT-116 cells with an IC50 value of 42.1 µM and caused cell cycle arrest in the G0/G1 phase. nih.gov

DU-145 (Prostate Cancer): Research has also extended to prostate cancer cell lines. A study involving benzothiazole derivatives that incorporated sulphonamide and piperazino-arylsulfonamide scaffolds tested their anti-proliferative potential against various cell lines, including DU-145. nih.gov

Table 3: In Vitro Cytotoxicity (IC50) of Benzothiazole Derivatives on Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Compound 6b | 5.15 µM | nih.gov |

| MCF-7 | Breast Cancer | 2-hydroxy benzothiazole derivative | 1.8 µM/mL | ekb.eg |

| HepG-2 | Liver Cancer | 2-substituted benzothiazole (A) | 38.54 µM (48h) | nih.gov |

| HepG-2 | Liver Cancer | 2-substituted benzothiazole (B) | 29.63 µM (48h) | nih.gov |

| HCT-116 | Colorectal Cancer | BTD | 6.48 µM | nih.gov |

| HCT-116 | Colorectal Cancer | AC-13 | 42.1 µM | nih.gov |

In Vitro Antimicrobial Activity and Underlying Mechanisms (Antibacterial, Antifungal)

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity. researchgate.net The mechanism of action often involves the inhibition of essential microbial enzymes. Studies have identified several cellular targets, including DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase in bacteria. mdpi.com

In one study, newly synthesized benzothiazole derivatives were tested against S. aureus, B. subtilis, and E. coli. mdpi.com Compounds 3 and 4 from this series showed the most significant inhibitory activity, particularly against E. coli. The mechanism was investigated by measuring the activity of the dihydroorotase enzyme, where compound 3 was the most effective, reducing the specific activity to 45 nmol/min/mg protein. mdpi.com

Other research has demonstrated that benzothiazole derivatives can act as antibacterial agents by inhibiting the MurB enzyme (uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase), which is involved in bacterial cell wall synthesis. nih.gov A derivative with a chloro group at the 5th position of the benzothiazole ring showed antibacterial activity comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumonia, with a Minimum Inhibitory Concentration (MIC) of 25–50 μg/ml. nih.gov

Antifungal activity has also been reported. A series of benzothiazole pyrimidine (B1678525) derivatives were screened for their in vitro activity against fungal species including Aspergillus flavus, Aspergillus fumigatus, and Candida albicans.

Table 4: In Vitro Antibacterial Activity (MIC) of Benzothiazole Derivatives

| Bacterial Strain | Compound/Derivative | MIC Value | Mechanism/Target | Reference |

|---|---|---|---|---|

| S. typhimurium | Chloro-substituted benzothiazole | 25–50 µg/ml | MurB Inhibition | nih.gov |

| K. pneumonia | Chloro-substituted benzothiazole | 25–50 µg/ml | MurB Inhibition | nih.gov |

| S. aureus | Benzothiazole derivative 9a | Potent | Not specified | mdpi.com |

| E. coli | Benzothiazole derivative 3 | 25 µg/mL | Dihydroorotase Inhibition | mdpi.com |

| B. subtilis | Benzothiazole derivative 7a | 6 µmol L⁻¹ | Not specified | mdpi.com |

Mechanistic Insights into In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are closely linked to their ability to modulate key signaling pathways involved in inflammation, particularly those connected to carcinogenesis. nih.gov Chronic inflammation is a critical factor in tumor development, and pathways involving nuclear factor kappa B (NF-κB) are central to this process.

A study on 2-substituted benzothiazole derivatives in HepG2 hepatocellular carcinoma cells revealed that these compounds could inhibit the expression of NF-κB. nih.gov This inhibition, in turn, led to a dose-dependent reduction in the levels of downstream inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Further research on a novel benzothiazole compound, B7 , confirmed its dual anticancer and anti-inflammatory activities. nih.gov Using an enzyme-linked immunosorbent assay (ELISA), it was shown that compound B7 could significantly decrease the levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). nih.gov This demonstrates a direct modulatory effect on key mediators of the inflammatory response.

Elucidation of In Vitro Antiviral and Antitubercular Mechanisms

The therapeutic potential of benzothiazole derivatives extends to antiviral and antitubercular applications. mdpi.com

Antiviral Mechanisms: A novel series of benzothiazolyl-pyridine hybrids was evaluated for in vitro activity against the H5N1 influenza virus and SARS-CoV-2. nih.govacs.org Several compounds containing fluorine atoms exhibited significant activity. Compound 8h , which has a trifluoromethyl group, showed the highest activity against the H5N1 virus, with 93% inhibition at a concentration of 0.5 μmol/μL. nih.govacs.org This compound also demonstrated activity against SARS-CoV-2, with a half-maximum inhibition rate of 3.669 μM. nih.govacs.org Mechanistic studies indicated that the active compounds exert virucidal effects at different stages of viral action. nih.govacs.org Another study investigating new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives also screened them against a panel of RNA viruses, further confirming the antiviral potential of this scaffold. nih.govresearchgate.net

Antitubercular Mechanisms: While the benzothiazole nucleus is recognized for its potential antituberculosis activity, detailed in vitro mechanistic studies for this compound derivatives are less extensively documented in the reviewed literature. mdpi.com The general antimicrobial mechanisms, such as enzyme inhibition, may also be relevant to their potential action against Mycobacterium tuberculosis.

Other In Vitro Pharmacological Activities (e.g., Anticonvulsant, Analgesic, Antioxidant, Antidiabetic, Antimalarial, Antileishmanial)

Derivatives of this compound have been investigated for a wide array of other pharmacological activities in vitro, demonstrating the versatility of the benzothiazole scaffold in medicinal chemistry. These studies have revealed potential applications as anticonvulsant, analgesic, antioxidant, antidiabetic, antimalarial, and antileishmanial agents.

Anticonvulsant Activity

The benzothiazole nucleus is a key feature in several compounds investigated for anticonvulsant properties. The mechanism of action is often associated with the regulation of ion channels and the balance between excitatory and inhibitory neurotransmitters. ijprems.com Studies on various derivatives have shown significant protection in experimental models of epilepsy. ijprems.com For instance, a series of N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-Substituted benzamides demonstrated notable activity against convulsions in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. ijprems.com It was observed that derivatives with lipophilic substitutions, such as -CH3 and -Cl on the benzothiazole ring, offered greater protection. ijprems.com

In one study, novel benzothiazole derivatives coupled with sulfonamides were synthesized and evaluated. Compound N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chlorobenzenesulfonamide (compound 8 in the study) was identified as a potent anticonvulsant agent in the pentylenetetrazole (PTZ) test, while N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide (compound 9 in the study) emerged as the most potent in the maximal electroshock (MES) model. nih.gov These findings suggest that substitutions on the N-[4-(benzothiazole-2-yl) phenyl] benzene (B151609) sulfonamide can lead to significant anticonvulsant activity. nih.gov

Another study focused on 2-((1H-1,2,4-triazol-3-yl) thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives. Among the synthesized compounds, 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-propoxybenzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-isopropoxybenzo[d]thiazol-2-yl)acetamide (5j) showed promising anticonvulsant protection in the MES test at a dose of 30 mg/kg. mdpi.com

| Compound | Test Model | Activity/Results | Reference |

|---|---|---|---|

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chlorobenzenesulfonamide | Pentylenetetrazole (PTZ) test | Most potent agent in the series. | nih.gov |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzenesulfonamide | Maximal Electroshock (MES) model | Most potent anticonvulsant agent in the series. | nih.gov |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-propoxybenzo[d]thiazol-2-yl)acetamide (5i) | MES test (30 mg/kg) | Showed 33% anticonvulsant protection at 0.5 h. | mdpi.com |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-isopropoxybenzo[d]thiazol-2-yl)acetamide (5j) | MES test (30 mg/kg) | Showed 33% anticonvulsant protection at 0.5 h. | mdpi.com |

Analgesic Activity

Benzothiazole derivatives have also been explored for their potential as analgesic agents. nih.govnih.govbiomedpharmajournal.org A study on benzothiazole-benzamides revealed that all tested compounds exhibited promising analgesic activity compared to the standard drug diclofenac. biomedpharmajournal.org Specifically, compounds with chloro substitutions on the terminal benzamide (B126) ring showed highly significant activity. biomedpharmajournal.org Another investigation into thiazole (B1198619)/oxazole substituted benzothiazole derivatives identified 4-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl)-N-((3-(4-chlorophenyl)-2-hydrobenzo[d]thiazol-2-yl)methylene)thiazol-2-amine as a particularly active compound. nih.gov

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole-benzamides | Thermal stimulus technique (tail immersion) | All compounds showed promising activity. Compounds with chloro-substitutions were highly potent. | biomedpharmajournal.org |

| Thiazole/oxazole substituted benzothiazoles | Hot plate method | Compound 3c (a 4-chlorophenyl substituted derivative) was the most active. | nih.gov |

| Benzothiazole bearing benzenesulphonamide and carboxamide | Writhing test | Compounds 17c, 17g, and 17i showed significant activity, comparable to celecoxib. | nih.gov |

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been a subject of interest, with studies focusing on their ability to scavenge free radicals. nih.govbas.bgmdpi.com The antioxidant capacity is often linked to the number and position of phenolic hydroxyl groups on the molecule. bas.bg A study on 2-(hydroxyphenyl) benzothiazole derivatives evaluated their scavenging activity against DPPH and ABTS free radicals. bas.bg The results showed that the introduction of the lipophilic benzothiazole group can modify the antioxidant activity of phenols. bas.bg Another study synthesized a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole derivatives, finding that several compounds exhibited high antioxidant activity and the ability to protect DNA from damage induced by bleomycin. mdpi.com Specifically, compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) substituent demonstrated notable activity. mdpi.com

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-(Hydroxyphenyl) benzothiazole derivatives | DPPH and ABTS free radical scavenging | Antioxidant activity depends on the number and position of phenolic hydroxyl groups. | bas.bg |

| Pyrrolo[2,1-b] mdpi.comnih.govbenzothiazole derivatives (e.g., 9a, 9d) | DPPH scavenging and DNA protection assay | Compounds with 4-chlorophenyl (9a) and 4-methoxyphenyl (9d) substituents showed higher antioxidant activity. | mdpi.com |

| 2-(Thiophen-2-Yl)benzothiazole | DPPH scavenging | Showed 85% inhibition, with an IC50 value of 1.68 mg/mL. | nih.gov |

Antidiabetic Activity

Research into the antidiabetic potential of benzothiazole derivatives has identified several compounds with significant hypoglycemic activity. A novel series of N-(6-chlorobenzothiazol-2-yl)-2-(substituted amino) acetamides was synthesized and evaluated. koreascience.kr In this series, the compound N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (3d) demonstrated the most prominent activity in a streptozotocin-induced diabetic model. koreascience.kr Another study on fluorinated hydrazinylthiazole derivatives found that several compounds exhibited excellent antiglycation inhibition potential, with IC50 values lower than the standard, aminoguanidine. acs.org

| Compound | Assay/Model | Activity/Results | Reference |

|---|---|---|---|

| N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (3d) | Streptozotocin-induced diabetic model (in vivo, implies in vitro potential) | Showed more prominent activity than other derivatives in the series. | koreascience.kr |

| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3d) | Antiglycation activity | IC50 = 0.393 ± 0.002 mg/mL (Standard IC50 = 0.403 ± 0.001 mg/mL). | acs.org |

| 2-(2-(4-Chlorobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3f) | Antiglycation activity | IC50 = 0.398 ± 0.003 mg/mL (Standard IC50 = 0.403 ± 0.001 mg/mL). | acs.org |

Antimalarial Activity

Benzothiazole derivatives have emerged as promising candidates for antimalarial drugs, with numerous studies reporting potent antiplasmodial activity. nih.gov A systematic review identified 232 benzothiazole analogs with significant activity against various strains of the malaria parasite. nih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for its antimalarial efficacy. nih.govnih.gov For example, small-molecule benzothiazole hydrazones have been shown to exhibit dose-dependent antimalarial activity, with their mechanism potentially linked to iron chelation and inhibition of heme polymerization. nih.gov Compound 5f from this study, a 3,4-hydroxy substituted benzothiazole, was found to be particularly effective against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1). nih.gov

| Compound Series/Derivative | Parasite Strain | Assay | Activity (IC50) | Reference |

|---|---|---|---|---|

| Benzothiazole Hydrazones (e.g., compound 5f) | P. falciparum (K1, resistant strain) | SYBR green assay | Effective antiplasmodial activity noted. | nih.gov |

| General Benzothiazole Analogs | Various Plasmodium strains | In vitro antiplasmodial assays | 232 substances identified with potent activity. | nih.gov |

Antileishmanial Activity

The search for new treatments for leishmaniasis has led to the investigation of benzothiazole derivatives. nih.gov A series of (1,3-Benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and assessed for their in vitro antileishmanial activity. nih.gov Two compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one , showed selective activity, primarily due to amastigote-specific toxicity. nih.gov The study suggested that adding a benzothiazole group to an amino-9-(10H)-acridinone ring could enhance antileishmanial properties. nih.gov Other studies on 4-(4-chlorophenyl)thiazole compounds have also shown potential against promastigote forms of Leishmania amazonensis. scielo.brscielo.br

| Compound | Parasite Stage | Key Findings | Reference |

|---|---|---|---|

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Amastigote | Revealed selective antileishmanial activity. | nih.gov |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Amastigote | Showed specific anti-amastigote properties. | nih.gov |

| 4-(4-chlorophenyl)thiazole derivatives | Promastigote | Demonstrated activity against Leishmania amazonensis. | scielo.brscielo.br |

Advanced Functionalization and Derivative Chemistry of the 2 Chlorophenyl 1,3 Benzothiazole Scaffold

Synthesis of Hybrid Molecules Incorporating Other Heterocyclic Systems

The strategy of molecular hybridization, which involves covalently linking the 2-(2-chlorophenyl)-1,3-benzothiazole scaffold with other heterocyclic systems, has emerged as a powerful tool for creating novel chemical entities. This approach aims to integrate the distinct chemical and biological properties of different heterocyclic rings into a single molecule. A variety of heterocyclic systems, including triazoles, pyrazoles, and others, have been successfully incorporated.

A prominent method for creating such hybrids is the "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings. For instance, a synthetic pathway can begin with the nucleophilic substitution of 2-chlorobenzothiazole (B146242) with piperazine. nih.gov The resulting 2-(piperazin-1-yl)benzo[d]thiazole is then acylated with bromoacetyl bromide, followed by treatment with sodium azide (B81097) to produce an azide precursor. nih.govresearchgate.net This azide intermediate serves as a key building block for creating a library of hybrid molecules. By reacting this azide with various terminal alkynes bearing other heterocyclic moieties (such as 1,2,4-triazole, benzimidazole (B57391), or isatin), a diverse range of benzothiazole-piperazine-1,2,3-triazole hybrids can be synthesized. nih.gov

Other synthetic strategies involve the condensation of functionalized benzothiazoles with precursors of other heterocycles. For example, 2-hydrazino-1,3-benzothiazole can be reacted with dicarbonyl compounds to yield 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives. researchgate.net Similarly, building upon the benzothiazole-2-ylacetonitrile synthon, which contains an active methylene (B1212753) group, allows for the construction of hybrid systems incorporating pyridine, furan, thiophene, and pyrimidine (B1678525) rings through various condensation and cyclization reactions. mdpi.com

Table 1: Examples of Synthesized Hybrid Molecules from Benzothiazole (B30560) Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Resulting Hybrid System | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| Benzothiazole-Piperazine-1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, terminal alkynes | nih.gov, researchgate.net |

| Benzothiazole-Pyrazole | Condensation/Cyclization | 2-hydrazino-1,3-benzothiazole, dicarbonyl compounds | researchgate.net |

| Benzothiazole-Pyridine/Furan | Knoevenagel condensation followed by cyclization | Benzothiazol-2-ylacetonitrile, activated malononitriles or oxobutanoates | mdpi.com |

| Benzothiazole-Thiophene | Multi-step condensation and cyclization | Benzothiazol-2-ylacetonitrile, carbon disulfide, phenacyl bromide | mdpi.com |

| Benzothiazole-Thienopyrimidine | Cyclocondensation | Thiophene-benzothiazole hybrid, formic acid or chloroacetyl chloride | mdpi.com |

Regioselective C-H Functionalization and Derivatization Strategies

Direct C-H functionalization has become a highly attractive and atom-economical strategy for derivatizing heterocyclic scaffolds, as it avoids the need for pre-functionalized substrates. For the benzothiazole core, regioselective functionalization allows for precise modification at specific positions on both the benzo and thiazole (B1198619) rings.

One powerful technique for derivatizing the benzenoid ring of related benzothiadiazoles is the Iridium-catalyzed C-H borylation. bris.ac.ukdiva-portal.orgacs.org This method provides access to versatile borylated intermediates that can subsequently undergo a wide range of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. acs.org The regioselectivity of the borylation is influenced by electronic and steric factors, often favoring the C5 position in 2,1,3-benzothiadiazole (B189464) due to the electronic influence of the heterocyclic nitrogen atoms. diva-portal.org These principles can be extended to the this compound scaffold to achieve selective functionalization of its benzene (B151609) ring.

For the thiazole ring, the C2 position is a primary site for functionalization. Benzothiazoles can undergo regioselective C2-H functionalization with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts. nih.gov These salts are reactive intermediates that can react with various nucleophiles (O- and N-centered) to introduce ethers and amines at the C2 position under mild conditions. nih.gov

Table 2: Regioselective C-H Functionalization Strategies for Benzothiazole and Related Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Target Position | Strategy | Key Reagents/Catalysts | Resulting Functionalization | Reference |

|---|---|---|---|---|

| Benzenoid Ring (C4, C5, C6, C7) | Ir-catalyzed C-H Borylation | [Ir(cod)OMe]₂, dtbpy (ligand), B₂pin₂ | Borylation (introduction of -Bpin group) | bris.ac.uk, diva-portal.org |

| Benzenoid Ring | Suzuki-Miyaura Coupling (of borylated intermediate) | Pd catalysts (e.g., Pd(OAc)₂/XPhos), (hetero)aryl bromides | Arylation (introduction of aryl groups) | acs.org |

| Thiazole Ring (C2) | Phosphonium (B103445) Salt Formation | Triphenylphosphine | C2-H activation to form a phosphonium salt | nih.gov |

| Thiazole Ring (C2) | Nucleophilic Substitution (of phosphonium salt) | O- and N-centered nucleophiles | Introduction of ethers, amines, and C-N biaryls | nih.gov |

Development of New Functional Groups and Side Chains

The introduction of new functional groups and side chains onto the this compound scaffold is essential for modulating its physicochemical and biological properties. A common approach is the functionalization of the C2 position of the benzothiazole ring. mdpi.com

Synthetic routes often begin with the condensation of 2-aminothiophenols with various carboxylic acids, acyl chlorides, or aldehydes. mdpi.com For example, reacting 2-aminothiophenol (B119425) with chloroacetyl chloride can yield 2-chloromethyl-benzothiazole, a versatile intermediate for further nucleophilic substitutions. mdpi.com Similarly, condensation with fatty acids under microwave irradiation can produce 2-alkyl or 2-aryl benzothiazoles. mdpi.com

More advanced functional groups can also be installed. The introduction of phosphorous-containing groups onto related benzothiazole derivatives has been reported, leading to phosphorylated and oxo-/thiophosphorylated compounds. mdpi.com Another area of development is the attachment of silanediamine ligands, which can coordinate to metal centers and are capable of stabilizing low-valent oxidation states. mdpi.com These strategies expand the chemical space accessible from the core benzothiazole scaffold, enabling the development of derivatives with novel coordination chemistry and material properties.

Table 3: Examples of Functional Group and Side Chain Introduction on Benzothiazole Scaffolds This table is interactive and can be sorted by clicking on the headers.

| Functional Group/Side Chain | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Acylbenzothiazoles | One-pot condensation/oxidation | Aryl methyl ketones, 2-aminobenzenethiol, TsNBr₂ | mdpi.com |

| 2-Chloromethyl-benzothiazole | Condensation | 2-aminothiophenols, chloroacetyl chloride | mdpi.com |

| Phosphorous Groups | Phosphorylation | 2-(2′-aminophenyl)benzothiazole, phosphorous reagents | mdpi.com |

| Silanediamine Ligands | Silylation | 2-(2′-aminophenyl)benzothiazole, silyl (B83357) reagents | mdpi.com |

| 2-Arylbenzothiazoles | Condensation | 2-aminothiophenol, aromatic aldehydes, H₂O₂/HCl | mdpi.com |

Cocrystal Formation Studies

Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of a solid-state material, such as solubility and stability, without altering its covalent structure. mdpi.comnih.gov A cocrystal is a multi-component crystal where the components are held together by non-covalent interactions, primarily hydrogen bonding. amazonaws.com This strategy is of significant interest in the pharmaceutical industry for optimizing the properties of active pharmaceutical ingredients. mdpi.com

While specific cocrystal studies on this compound are not extensively documented in the provided literature, the principles can be inferred from studies on structurally related compounds. For example, 2-(2′-aminophenyl)benzothiazole, which has a similar aromatic core, has been shown to form cocrystals with other planar aromatic systems. mdpi.com In these structures, the different molecules are typically linked through specific and predictable hydrogen bonds, such as between an amino group on one molecule and a keto-group on the coformer, complemented by π-π stacking interactions. mdpi.com

The formation of cocrystals is screened using various methods, including mechanical grinding (neat or liquid-assisted) and solution-based techniques like slow evaporation. amazonaws.comuniversityofgalway.ie The success of cocrystal formation depends on the ability of the benzothiazole derivative to form robust supramolecular synthons (i.e., predictable hydrogen bonding patterns) with a suitable coformer molecule. universityofgalway.ie Potential coformers for the this compound scaffold would include molecules with functional groups capable of acting as hydrogen bond donors or acceptors, such as carboxylic acids, amides, or pyridines. universityofgalway.ie

Table 4: Principles and Methods of Cocrystal Formation This table is interactive and can be sorted by clicking on the headers.

| Aspect | Description | Examples/Methods | Reference |

|---|---|---|---|

| Definition | Crystalline single-phase materials composed of two or more different neutral molecules in a stoichiometric ratio. | API-coformer systems | amazonaws.com |

| Key Interactions | Hydrogen bonding, π-π stacking, van der Waals forces. | Carboxylic acid-pyridine synthon, amide-amide synthon | universityofgalway.ie |

| Preparation Methods | Solid-state grinding, liquid-assisted grinding, slow solvent evaporation, reaction cocrystallization. | Mechanical milling, solution crystallization | nih.gov, universityofgalway.ie |

| Property Modification | Can alter solubility, dissolution rate, stability, bioavailability, and mechanical properties. | Increased solubility of a poorly soluble drug | mdpi.com, nih.gov |

| Relevance to Benzothiazoles | The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, facilitating cocrystal formation with suitable donors. | 2-(2′-aminophenyl)benzothiazole forming cocrystals with coumarin (B35378) derivatives | mdpi.com |

Applications of 2 2 Chlorophenyl 1,3 Benzothiazole and Its Derivatives in Advanced Materials Science

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)